2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves the following steps:
Formylation: 2-methyl-2-ethyltetrahydropyran-4-one is reacted with cyanoacetamide in the presence of sodium alkoxide to produce 7-ethyl-7-methyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyrido-3-carbonitrile.
Chlorination and Deoxygenation: The intermediate is then chlorinated and deoxygenated by refluxing in phosphorus oxychloride (POCl3) to yield 2-chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxide or ethyl thioglycolate can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ethyl thioglycolate can yield aminoester derivatives .
Scientific Research Applications
2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neurotropic activities and other biological effects.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound can be used in the production of various chemical products.
Mechanism of Action
The exact mechanism of action of 2-chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing neurotropic activities and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Ethyl 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylate
Uniqueness
2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
697230-72-1 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-3-12(2)5-10-9(7-16-12)4-8(6-14)11(13)15-10/h4H,3,5,7H2,1-2H3 |
InChI Key |
XUHWEPPDKKDMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C |
solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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